Estrogen receptor modulator 6

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

CAS 编号 |

787621-78-7 |

|---|---|

分子式 |

C18H16F2O3 |

分子量 |

318.3 g/mol |

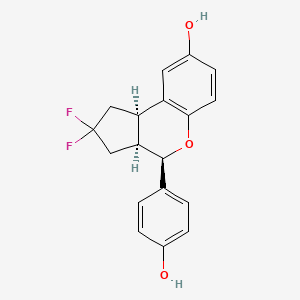

IUPAC 名称 |

(3aS,4R,9bR)-2,2-difluoro-4-(4-hydroxyphenyl)-3,3a,4,9b-tetrahydro-1H-cyclopenta[c]chromen-8-ol |

InChI |

InChI=1S/C18H16F2O3/c19-18(20)8-14-13-7-12(22)5-6-16(13)23-17(15(14)9-18)10-1-3-11(21)4-2-10/h1-7,14-15,17,21-22H,8-9H2/t14-,15-,17-/m0/s1 |

InChI 键 |

QJSMFUTULGSHNQ-ZOBUZTSGSA-N |

手性 SMILES |

C1[C@H]2[C@@H](CC1(F)F)C3=C(C=CC(=C3)O)O[C@H]2C4=CC=C(C=C4)O |

规范 SMILES |

C1C2C(CC1(F)F)C3=C(C=CC(=C3)O)OC2C4=CC=C(C=C4)O |

产品来源 |

United States |

Foundational & Exploratory

The Discovery and Synthesis of Arzoxifene: A Technical Guide to a Third-Generation Selective Estrogen Receptor Modulator

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arzoxifene (B129711), with the chemical name [6-hydroxy-3-[4-[2-(1-piperidinyl)-ethoxy]phenoxy]-2-(4-methoxyphenyl)]benzo[b]thiophene, is a third-generation selective estrogen receptor modulator (SERM) belonging to the benzothiophene (B83047) class of compounds.[1] Developed as an analog of raloxifene (B1678788), arzoxifene was engineered to exhibit a more potent and favorable pharmacological profile.[2] It functions as a potent estrogen receptor (ER) antagonist in breast and uterine tissues while acting as an ER agonist in bone, making it a subject of significant interest for the prevention and treatment of osteoporosis and breast cancer.[1][2] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and key experimental protocols for Arzoxifene.

Discovery and Rationale

The development of Arzoxifene was a direct result of structure-activity relationship (SAR) studies on its predecessor, raloxifene.[2] The key structural modifications in Arzoxifene compared to raloxifene are the substitution of the ketone at the 3-position with an ether linkage and the presence of a methoxy (B1213986) group on the 2-phenyl ring.[1][3] These changes were strategically implemented to enhance the compound's binding affinity for the estrogen receptor, improve its oral bioavailability, and modulate its tissue-selective effects.[2]

Initial preclinical studies revealed that these modifications resulted in a compound with superior potency in inhibiting estrogen-stimulated breast cancer cell proliferation compared to tamoxifen (B1202) and equivalent to raloxifene.[4] A significant advantage of Arzoxifene identified in these early studies was its lack of uterotrophic effects, a concern with tamoxifen which can increase the risk of endometrial cancer.[4][5]

Quantitative Data Summary

The biological activity of Arzoxifene and its primary active metabolite, desmethylarzoxifene (DMA), has been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data.

| Compound | Assay | Cell Line/Model | IC50 (nM) | Comparison |

| Arzoxifene | Estrogen-Stimulated Proliferation | MCF-7 | 0.4 | More potent than 4-OH-Tamoxifen (3-fold) |

| Desmethylarzoxifene | Estrogen-Stimulated Proliferation | MCF-7 | ~0.05 | 8-fold more potent than Arzoxifene |

Table 1: In Vitro Efficacy of Arzoxifene and its Metabolite [4]

| Compound | Receptor Subtype | Binding Affinity (Ki, nM) |

| Arzoxifene | ERα | 0.179 |

| ERβ | Data not available | |

| Raloxifene | ERα | 0.188–0.52 |

| ERβ | 20.2 |

Table 2: Estrogen Receptor Binding Affinity [6]

| Parameter | Animal Model | Dosage | Effect |

| Uterine Proliferative Response (ED50) | Immature Rats (oral) | 0.25 mg/kg | Potent inhibition of estrogen-induced uterine growth |

| Total Cholesterol | Ovariectomized Rats | 1.0 mg/kg (p.o.) | 45% maximal decrease |

| Bone Mineral Density | Postmenopausal Women | - | Increased spine and hip bone mineral density |

Table 3: In Vivo Efficacy of Arzoxifene [7][8]

Synthesis of Arzoxifene

The synthesis of Arzoxifene involves a multi-step process centered around the construction of the 2-arylbenzothiophene core, followed by the strategic introduction of the side chains that are crucial for its biological activity.

Caption: Synthetic pathway of Arzoxifene.

Detailed Experimental Protocol: Synthesis of Arzoxifene

The following is a generalized, multi-step protocol for the synthesis of Arzoxifene based on established benzothiophene synthesis methodologies.

Step 1: Formation of the Benzothiophene Core A substituted thiophenol is reacted with a functionalized phenylacetic acid derivative in the presence of a dehydrating agent such as polyphosphoric acid at elevated temperatures to facilitate a cyclization reaction, forming the core benzothiophene structure.

Step 2: Introduction of the Phenoxy Side Chain The hydroxyl group at the 3-position of the benzothiophene core is etherified. This is achieved by reacting the core with a protected 4-hydroxyphenoxy derivative in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF).

Step 3: Introduction of the Piperidinylethoxy Side Chain The protecting group on the newly introduced phenoxy ring is removed. The resulting hydroxyl group is then alkylated with N-(2-chloroethyl)piperidine using a base, such as sodium hydride, in an anhydrous solvent like THF to yield the penultimate compound.

Step 4: Final Deprotection and Salt Formation Any remaining protecting groups on the benzothiophene core are removed. The final compound is then treated with hydrochloric acid in a suitable solvent to form the hydrochloride salt, Arzoxifene HCl.

Mechanism of Action and Signaling Pathways

Arzoxifene's primary mechanism of action is through its competitive binding to estrogen receptors, predominantly ERα.[9] The binding of Arzoxifene induces a unique conformational change in the receptor. This altered conformation dictates the recruitment of either coactivator or corepressor proteins in a tissue-specific manner.

-

In Breast and Uterine Tissue (Antagonist): The Arzoxifene-ER complex preferentially recruits corepressor proteins (e.g., NCoR, SMRT). This leads to the recruitment of histone deacetylases (HDACs), resulting in chromatin condensation and the repression of estrogen-responsive genes responsible for cell proliferation.[1]

-

In Bone Tissue (Agonist): In bone cells, the Arzoxifene-ER complex recruits coactivator proteins, mimicking the effects of estrogen. This leads to the transcription of genes that promote bone formation and inhibit bone resorption, thus helping to maintain bone mineral density.[10][11]

Beyond direct ER modulation, Arzoxifene has been shown to influence other critical signaling pathways:

-

Transforming Growth Factor-Beta (TGF-β) Signaling: Arzoxifene can induce the expression and secretion of TGF-β, a potent inhibitor of epithelial cell growth. This contributes to its anti-proliferative effects in breast cancer cells.

-

Insulin-like Growth Factor-1 (IGF-1) Signaling: Arzoxifene has been observed to decrease circulating levels of IGF-1, a key factor in promoting breast cancer cell growth and survival.[9]

Caption: Arzoxifene's tissue-specific signaling.

Key Experimental Protocols

MCF-7 Cell Proliferation Assay

This in vitro assay is fundamental for determining the anti-proliferative effect of compounds on estrogen receptor-positive human breast cancer cells.

1. Cell Culture:

-

Maintain MCF-7 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Culture cells in a humidified incubator at 37°C with 5% CO2.

2. Hormone Deprivation:

-

Prior to the assay, switch the cells to a phenol (B47542) red-free medium containing charcoal-stripped FBS for 72 hours to eliminate any estrogenic compounds.

3. Treatment:

-

Seed the cells in 96-well plates.

-

Treat the cells with a range of concentrations of Arzoxifene in the presence of a fixed concentration of estradiol (B170435) (to stimulate proliferation). Include appropriate vehicle controls.

4. Incubation:

-

Incubate the plates for 5-7 days.

5. Proliferation Measurement:

-

Assess cell proliferation using a suitable method, such as the MTT assay, which measures mitochondrial activity.

6. Data Analysis:

-

Calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%, from the resulting dose-response curve.

Caption: Workflow for MCF-7 proliferation assay.

Rat Uterotrophic Assay

This in vivo assay evaluates the estrogenic and antiestrogenic properties of a compound on the uterus of immature or ovariectomized female rats.

1. Animal Model:

-

Use immature female Sprague-Dawley rats (e.g., 21-25 days old) or adult ovariectomized rats.

2. Dosing:

-

Administer Arzoxifene via oral gavage or subcutaneous injection for three consecutive days.

-

For assessing antiestrogenic activity, co-administer a known estrogen.

3. Endpoint Measurement:

-

On the fourth day, euthanize the animals.

-

Excise the uteri and record their wet and blotted weights.

4. Data Analysis:

-

A significant inhibition of the estrogen-induced increase in uterine weight compared to the control group indicates antiestrogenic activity.

-

The ED50, the dose that produces 50% of the maximal response, can be determined.

Caption: Workflow for the rat uterotrophic assay.

References

- 1. benchchem.com [benchchem.com]

- 2. Arzoxifene: the evidence for its development in the management of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Arzoxifene, a new selective estrogen receptor modulator for chemoprevention of experimental breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Human Breast Cell MCF-7-based Proliferation Assay Service - Creative Biolabs [creative-biolabs.com]

- 8. Arzoxifene - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Core Mechanism of Action of Selective Estrogen Receptor Modulators (SERMs)

A comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that bind to estrogen receptors (ERs) and exhibit tissue-specific agonist or antagonist effects. This dual activity allows them to mimic estrogen's beneficial effects in certain tissues while blocking its potentially harmful actions in others. This unique pharmacological profile has led to their successful clinical use in a variety of hormone-related conditions, including the treatment and prevention of breast cancer, postmenopausal osteoporosis, and menopausal symptoms.

This technical guide provides an in-depth exploration of the core mechanisms of action of SERMs, with a focus on their molecular interactions, signaling pathways, and the factors governing their tissue selectivity. While the specific compound "Estrogen Receptor Modulator 6" is not identifiable in the current scientific literature, this guide will utilize data from well-characterized SERMs to illustrate the fundamental principles of this important class of drugs.

Core Mechanism of Action: Modulating Estrogen Receptor Function

The primary mechanism of action of SERMs involves their direct interaction with the two main estrogen receptor subtypes, ERα and ERβ. These receptors are members of the nuclear hormone receptor superfamily and function as ligand-activated transcription factors. The binding of a ligand, such as the endogenous estrogen 17β-estradiol or a SERM, induces a conformational change in the receptor, which is the critical determinant of its subsequent activity.

Ligand-Induced Conformational Changes

Upon binding to the ligand-binding domain (LBD) of the ER, SERMs induce a unique three-dimensional structure that differs from the conformation induced by estrogens. This altered conformation dictates the receptor's ability to interact with other proteins, particularly coactivators and corepressors, which are essential for regulating gene transcription.

-

Agonist Action: In tissues where a SERM acts as an agonist (e.g., bone), the SERM-ER complex recruits coactivator proteins. These coactivators, such as those of the steroid receptor coactivator (SRC) family, facilitate the assembly of the transcriptional machinery, leading to the expression of estrogen-responsive genes that promote bone density.

-

Antagonist Action: In tissues where a SERM acts as an antagonist (e.g., breast), the SERM-ER complex preferentially recruits corepressor proteins, such as NCoR and SMRT. These corepressors inhibit gene transcription by preventing the formation of an active transcription complex, thereby blocking the proliferative effects of estrogen in breast tissue.

The tissue-specific effects of SERMs are therefore a consequence of the differential expression of ER subtypes, coactivators, and corepressors in various target tissues, as well as the specific promoter context of target genes.

Signaling Pathways Modulated by SERMs

SERMs can influence both genomic and non-genomic signaling pathways.

Classical Genomic Signaling Pathway

This is the primary and most well-understood pathway of SERM action. It involves the direct regulation of gene expression.

In Vitro Characterization of Estrogen Receptor Modulator 6 (ERM-6): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential in vitro methodologies required to characterize a novel Estrogen Receptor Modulator (ERM), exemplified here as "ERM-6." Since "ERM-6" is a hypothetical compound, this document outlines the standard assays and presents illustrative data based on well-characterized selective estrogen receptor modulators (SERMs) to serve as a practical framework for the evaluation of new chemical entities.

Introduction to Estrogen Receptor Modulators

Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that exhibit tissue-selective agonist or antagonist activity on estrogen receptors (ERs).[1][2] The two primary subtypes of estrogen receptors, ERα and ERβ, are expressed in various tissues and mediate the physiological effects of estrogen.[3][4] These receptors are ligand-activated transcription factors that, upon binding to estrogen or a SERM, can modulate the expression of target genes.[3][5] The unique ability of SERMs to function as agonists in some tissues (e.g., bone) while acting as antagonists in others (e.g., breast) makes them valuable therapeutic agents for conditions such as breast cancer and osteoporosis.[2][6][7]

The in vitro characterization of a new ERM is a critical step in the drug discovery process, providing essential information on its binding affinity, potency, efficacy, and mechanism of action.[8][9]

Quantitative Data Summary

The following table summarizes hypothetical in vitro characterization data for ERM-6, with comparative data from the known SERMs Tamoxifen (B1202) and Raloxifene (B1678788), and the pure antagonist Fulvestrant for context.

| Parameter | ERM-6 (Hypothetical) | Tamoxifen (Reference) | Raloxifene (Reference) | Fulvestrant (Reference) | Assay Type |

| Binding Affinity | |||||

| ERα Ki (nM) | 1.5 | ~2-5 | ~2 | ~0.94 | Radioligand Binding Assay |

| ERβ Ki (nM) | 25 | ~2-5 | ~1-2 | ~0.94 | Radioligand Binding Assay |

| Functional Activity | |||||

| ERα EC50 (nM) - Agonism | >1000 (Inactive) | Tissue-dependent | Tissue-dependent | >1000 (Inactive) | ERE-Luciferase Reporter Assay |

| ERα IC50 (nM) - Antagonism | 10 | ~5-20 | ~1-5 | 9.4 | ERE-Luciferase Reporter Assay |

| ERβ EC50 (nM) - Agonism | 50 | Tissue-dependent | Tissue-dependent | >1000 (Inactive) | ERE-Luciferase Reporter Assay |

| ERβ IC50 (nM) - Antagonism | 250 | ~5-20 | ~1-5 | 9.4 | ERE-Luciferase Reporter Assay |

| Cellular Proliferation | |||||

| MCF-7 IC50 (nM) (Antagonist) | 8 | ~10-50 | ~20-100 | 0.29[10][11][12] | Cell Viability/Proliferation Assay |

| MDA-MB-231 IC50 (nM) | >10,000 | >10,000 | >10,000 | >1000 | Cell Viability/Proliferation Assay |

Note: Reference values for Tamoxifen and Raloxifene are approximate and can vary based on specific assay conditions.[13][14][15][16][17][18]

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

Objective: To determine the binding affinity (Ki) of ERM-6 for ERα and ERβ.

Materials:

-

Recombinant human ERα and ERβ protein.

-

[3H]-Estradiol (radioligand).

-

Test compound (ERM-6) at various concentrations.

-

Scintillation fluid and counter.

-

Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4).

Procedure:

-

Prepare a dilution series of the test compound ERM-6.

-

In a multi-well plate, incubate recombinant ERα or ERβ protein with a fixed concentration of [3H]-Estradiol and varying concentrations of ERM-6.

-

Include control wells for total binding (no competitor) and non-specific binding (excess non-radiolabeled estradiol).

-

Incubate the plate at 4°C for 18-24 hours to reach equilibrium.

-

Separate bound from free radioligand using a method such as dextran-coated charcoal or filtration.

-

Measure the radioactivity of the bound fraction using a scintillation counter.

-

Calculate the specific binding at each concentration of ERM-6.

-

Determine the IC50 value (concentration of ERM-6 that inhibits 50% of specific [3H]-Estradiol binding) by non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Objective: To assess the functional agonist or antagonist activity of ERM-6 on ERα and ERβ.

Materials:

-

A suitable cell line that does not endogenously express ERs (e.g., HEK293T or HeLa).

-

Expression plasmids for human ERα and ERβ.

-

A reporter plasmid containing an Estrogen Response Element (ERE) upstream of a luciferase gene (ERE-luc).

-

A control plasmid for transfection normalization (e.g., expressing Renilla luciferase).

-

Transfection reagent.

-

Test compound (ERM-6) and 17β-Estradiol (E2).

-

Luciferase assay reagent.

Procedure:

-

Co-transfect the cells with the ER expression plasmid (either ERα or ERβ), the ERE-luc reporter plasmid, and the normalization plasmid.

-

After 24 hours, treat the transfected cells with a dilution series of ERM-6.

-

To assess antagonist activity, co-treat the cells with a fixed concentration of E2 (e.g., at its EC80) and a dilution series of ERM-6.

-

Incubate the cells for another 24 hours.

-

Lyse the cells and measure both Firefly and Renilla luciferase activity using a luminometer.

-

Normalize the Firefly luciferase activity to the Renilla luciferase activity.

-

For agonist activity, plot the normalized luciferase activity against the concentration of ERM-6 to determine the EC50 value.

-

For antagonist activity, plot the inhibition of E2-induced luciferase activity against the concentration of ERM-6 to determine the IC50 value.

Objective: To evaluate the effect of ERM-6 on the proliferation of ER-positive and ER-negative breast cancer cell lines.

Materials:

-

ER-positive breast cancer cell line (e.g., MCF-7).[19]

-

ER-negative breast cancer cell line (e.g., MDA-MB-231).

-

Cell culture medium and supplements.

-

Test compound (ERM-6).

-

Cell viability reagent (e.g., MTT, resazurin, or CellTiter-Glo®).

Procedure:

-

Seed MCF-7 and MDA-MB-231 cells in 96-well plates and allow them to attach overnight.

-

Treat the cells with a dilution series of ERM-6.

-

Incubate the cells for 5-7 days, replacing the medium with fresh compound as needed.

-

At the end of the incubation period, add the cell viability reagent according to the manufacturer's instructions.

-

Measure the signal (absorbance or fluorescence/luminescence) using a plate reader.

-

Calculate the percentage of cell growth inhibition relative to vehicle-treated control cells.

-

Determine the IC50 value by plotting the percentage of inhibition against the concentration of ERM-6.

Visualizations: Workflows and Signaling Pathways

Caption: In Vitro Characterization Workflow for ERM-6.

Caption: Antagonistic Action of ERM-6 on ER Signaling.

References

- 1. Selective estrogen receptor modulators: tissue specificity and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective estrogen receptor modulator - Wikipedia [en.wikipedia.org]

- 3. KoreaMed Synapse [synapse.koreamed.org]

- 4. Estrogen Receptors Alpha (ERα) and Beta (ERβ): Subtype-Selective Ligands and Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Rational approaches of drug design for the development of selective estrogen receptor modulators (SERMs), implicated in… [ouci.dntb.gov.ua]

- 9. Mechanism-based discovery of SERMs and SERDs - McDonnell Lab [sites.duke.edu]

- 10. medchemexpress.com [medchemexpress.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. selleckchem.com [selleckchem.com]

- 13. apexbt.com [apexbt.com]

- 14. raloxifene | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 15. Effects of low-dose tamoxifen on breast cancer biomarkers Ki-67, estrogen and progesterone receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The value of estrogen and progesterone receptor determinations in advanced breast cancer. Estrogen receptor level but not progesterone receptor level correlates with response to tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Therapeutic effect of tamoxifen related to estrogen receptor level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. m.youtube.com [m.youtube.com]

- 19. Estrogen Down-regulator Fulvestrant Potentiates Antitumor Activity of Fluoropyrimidine in Estrogen-responsive MCF-7 Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical In Vivo Profile of Selective Estrogen Receptor β Agonists: A Technical Overview

Introduction

"Estrogen receptor modulator 6" is identified as a potent and selective estrogen receptor β (ERβ) agonist, demonstrating a high affinity for ERβ with a Ki of 0.44 nM and a 19-fold selectivity over estrogen receptor α (ERα), which has a Ki of 8.4 nM. While this in vitro binding profile suggests its potential as a therapeutic agent, a comprehensive review of publicly available scientific literature reveals a notable absence of preclinical in vivo studies specifically investigating "this compound."

To provide a thorough technical guide for researchers, scientists, and drug development professionals, this whitepaper will focus on the preclinical in vivo studies of other well-characterized selective ERβ agonists. These compounds, with similar receptor profiles, serve as valuable surrogates to project the potential in vivo applications, experimental considerations, and signaling pathways pertinent to a molecule like "this compound." This report will synthesize data from studies on compounds such as ERB-041 and others, focusing on their efficacy in animal models of endometriosis and inflammatory conditions, detailed experimental protocols, and relevant biological pathways.

Quantitative Data from Preclinical In Vivo Studies of Selective ERβ Agonists

The following tables summarize key quantitative data from in vivo studies of selective ERβ agonists in various animal models.

Table 1: Efficacy of Selective ERβ Agonists in a Mouse Model of Endometriosis

| Compound | Animal Model | Dosing Regimen | Key Efficacy Endpoint | Outcome | Reference |

| ERB-041 | Nude mice with induced human endometrial lesions | 10 mg/kg, daily | Lesion regression | Complete lesion regression in 40-75% of animals | |

| ERB-041 | Immunocompetent mouse model | Not specified | Lesion growth | Enhanced growth of mouse ectopic lesions |

Table 2: Efficacy of Selective ERβ Agonists in Rodent Models of Inflammation

| Compound | Animal Model | Dosing Regimen | Key Efficacy Endpoint | Outcome | Reference |

| ERB-041 | HLA-B27 transgenic rat (inflammatory bowel disease model) | ≥1 mg/kg, daily, oral | Reversal of chronic diarrhea and improved colon histology | Significant improvement | |

| ERB-041 | Lewis rat adjuvant-induced arthritis model | 1 mg/kg, daily, oral | Reduction in joint inflammation scores | Joint scores reduced from 12 to 1 over 10 days | |

| WAY-202196 | Lewis rat adjuvant-induced arthritis model | Not specified | Reduction in joint redness and swelling, synovitis, and Mankin scores | Rapid reduction |

Detailed Experimental Protocols

1. Experimental Protocol for an Induced Endometriosis Model in Nude Mice

-

Animal Model: Immunocompromised nude mice are utilized to allow for the implantation of human endometrial tissue without rejection.

-

Induction of Endometriosis:

-

Human endometrial biopsies are obtained from volunteers.

-

The tissue is minced into small fragments.

-

These fragments are surgically implanted into the peritoneal cavity of the nude mice.

-

Lesions are allowed to establish for a defined period.

-

-

Dosing:

-

The selective ERβ agonist, such as ERB-041, is administered, for example, at a dose of 10 mg/kg daily.

-

A vehicle control group receives the administration vehicle without the active compound.

-

-

Endpoint Analysis:

-

After the treatment period, the animals are euthanized.

-

The size and weight of the endometriotic lesions are measured.

-

Lesions can be collected for histological analysis to assess tissue morphology and for molecular analysis to examine the expression of relevant biomarkers.

-

2. Experimental Protocol for the Lewis Rat Adjuvant-Induced Arthritis Model

-

Animal Model: Lewis rats are commonly used as they are susceptible to the induction of arthritis.

-

Induction of Arthritis:

-

Arthritis is induced by a single intradermal injection of Complete Freund's Adjuvant (CFA) at the base of the tail.

-

This typically leads to the development of arthritis within 8-9 days.

-

-

Dosing:

-

Treatment with a selective ERβ agonist, such as ERB-041, is initiated after the onset of arthritis (therapeutic protocol).

-

A typical dose is 1 mg/kg administered orally once daily.

-

A control group receives the vehicle.

-

-

Endpoint Analysis:

-

Joint inflammation is scored regularly based on redness and swelling.

-

At the end of the study, histological analysis of the joints is performed to assess synovitis and cartilage damage (Mankin score).

-

Visualization of Signaling Pathways and Workflows

Signaling Pathway of ERβ in Inflammation

Selective ERβ agonists are thought to exert their anti-inflammatory effects through the modulation of various signaling pathways. One key mechanism involves the inhibition of the pro-inflammatory transcription factor NF-κB.

Caption: ERβ-mediated inhibition of the NF-κB inflammatory pathway.

Experimental Workflow for Preclinical In Vivo Efficacy Study

The following diagram illustrates a typical workflow for assessing the in vivo efficacy of a selective ERβ agonist in a disease model.

An In-Depth Technical Guide to the Target Identification and Validation of Tamoxifen

Note on "Estrogen Receptor Modulator 6": The term "this compound" does not correspond to a publicly recognized or scientifically indexed compound. This guide will therefore focus on Tamoxifen (B1202) , a well-characterized and clinically significant Selective Estrogen Receptor Modulator (SERM), to detail the principles and methodologies of target identification and validation.

This document provides a comprehensive overview for researchers, scientists, and drug development professionals on the processes of identifying and validating the molecular targets of Tamoxifen, a cornerstone therapy for estrogen receptor-positive (ER+) breast cancer.[1][2]

Target Identification

Target identification for Tamoxifen has revealed a complex pharmacological profile, encompassing both primary, high-affinity targets responsible for its main therapeutic effects, and a range of secondary or "off-target" interactions that may contribute to its pleiotropic effects and side-effect profile.

Primary Targets: Estrogen Receptors

The principal targets of Tamoxifen and its more potent active metabolites, 4-hydroxytamoxifen (B85900) (4-OHT) and endoxifen, are the nuclear hormone receptors, Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ) .[3][4] Tamoxifen is technically a prodrug; its metabolites are responsible for the majority of its clinical activity.[3]

-

Mechanism: Tamoxifen acts as a competitive antagonist of estradiol (B170435) at the estrogen receptor in breast tissue.[3][5] By binding to ERα, it induces a conformational change in the receptor that is distinct from the change induced by estrogen. This altered conformation prevents the recruitment of coactivator proteins necessary for the transcription of estrogen-responsive genes that drive cell proliferation.[3][6] This blockage of estrogen-driven growth signals is the primary mechanism for its efficacy in ER+ breast cancer.[1][3]

-

Tissue Selectivity (SERM Activity): A defining feature of Tamoxifen is its tissue-specific activity. While it is an antagonist in breast tissue, it exhibits partial agonist (estrogen-like) effects in other tissues such as the endometrium, bone, and liver.[3][7] This dual activity is why it is classified as a Selective Estrogen Receptor Modulator (SERM).[7] In bone, its agonist activity can help prevent osteoporosis, a beneficial side effect.[1][7] However, its agonist activity in the uterus is linked to an increased risk of endometrial cancer.[2][8]

Secondary and Off-Target Interactions

Beyond ERα and ERβ, Tamoxifen has been shown to interact with several other proteins, which may be relevant to its anticancer effects in ER-negative contexts or contribute to its side-effect profile.

-

G Protein-Coupled Estrogen Receptor 1 (GPER1/GPR30): Tamoxifen can act as an agonist at GPER1, a membrane-associated estrogen receptor.[9] This interaction can trigger rapid, non-genomic signaling cascades, such as the PI3K and MAPK/ERK pathways.[9][10] Chronic exposure to Tamoxifen has been shown to upregulate GPER1, which may be a mechanism of acquired resistance to therapy.[9][11][12]

-

Protein Kinase C (PKC): Tamoxifen can inhibit PKC activity, typically at micromolar concentrations.[13][14] This inhibition appears to be independent of the estrogen receptor and may contribute to its growth-inhibitory effects, particularly in ER-negative cells.[15][16] The mechanism involves interaction with the regulatory domain of PKC, not the catalytic site.[13][17]

-

Calmodulin (CaM): Tamoxifen binds to the calcium-signaling protein Calmodulin in a Ca2+-dependent manner.[18][19] This interaction can antagonize Calmodulin's function, potentially altering various Ca2+-dependent cellular processes.[18][20] Studies suggest the conformation Tamoxifen adopts when binding to Calmodulin is different from its ER-binding conformation.[21]

-

Other Off-Targets: Computational and experimental studies have identified other potential off-targets, including histamine (B1213489) and muscarinic receptors, which may be linked to side effects like nausea.[22][23] It has also been shown to modulate cholesterol homeostasis and induce oxidative stress in macrophages.[24]

Quantitative Binding Data

The affinity of Tamoxifen and its metabolites for its primary targets is a critical determinant of its pharmacological activity. The active metabolites, 4-OHT and endoxifen, exhibit significantly higher affinity for estrogen receptors than the parent drug.[25][26][27]

| Compound | Target | Binding Affinity (Relative to Estradiol) | Reference |

| Tamoxifen | ERα | ~2.5 - 3.3% | [28][29] |

| 4-Hydroxytamoxifen (4-OHT) | ERα | ~100 - 181% | [25][29] |

| Endoxifen | ERα | ~181% | [29] |

| Tamoxifen | Calmodulin (CaM) | Kd ≈ 6 nM (high affinity), 9 µM (low affinity) | [18][19] |

| Tamoxifen | Protein Kinase C (PKC) | IC50 ≈ 40 - 100 µM (in vitro inhibition) | [13][17] |

Target Validation

Validation confirms that the interaction between a drug and its identified target produces the desired therapeutic outcome. For Tamoxifen, validation has been extensively performed through in vitro, in vivo, and clinical studies.

In Vitro Validation

Cell-based assays are fundamental for validating the mechanism of action and anticancer effects of Tamoxifen.

-

Cell Proliferation Assays: In ER-positive breast cancer cell lines like MCF-7 and T47D , Tamoxifen inhibits estrogen-stimulated cell growth.[30][31] This is a cornerstone validation experiment, typically measured using MTT or SRB assays, which quantify viable cells.[30][32][33] The IC50 (concentration causing 50% inhibition of proliferation) is a key quantitative endpoint. For example, studies have shown that Tamoxifen treatment leads to a dose-dependent reduction in the viability of MCF-7 cells.[30][34]

-

Reporter Gene Assays: To confirm that Tamoxifen's antiproliferative effect is mediated through ER-dependent transcriptional repression, luciferase reporter assays are used.[6] In this system, cells are transfected with a plasmid containing an Estrogen Response Element (ERE) linked to a luciferase reporter gene.[6] Estrogen treatment induces luciferase expression, and the addition of Tamoxifen competitively inhibits this induction, providing direct evidence of its antagonist activity at the level of gene transcription.[6][35]

-

Apoptosis and Cell Cycle Analysis: Flow cytometry is used to demonstrate that Tamoxifen induces cell cycle arrest (typically in the G0/G1 phase) and promotes apoptosis (programmed cell death) in ER+ breast cancer cells.[34]

In Vivo Validation

Animal models are critical for validating the efficacy and safety of a drug in a whole-organism context.

-

Xenograft Models: The most common in vivo validation for Tamoxifen involves tumor xenograft models. In this setup, human ER+ breast cancer cells (e.g., MCF-7) are implanted into immunocompromised mice. Treatment of these mice with Tamoxifen leads to a significant reduction in tumor growth compared to untreated control groups. This model was instrumental in demonstrating its anticancer efficacy before it entered widespread clinical use.

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Animal models are also used to study the metabolism of Tamoxifen into its active forms (4-OHT, endoxifen) and to correlate the concentrations of these metabolites in the blood and tumor tissue with the observed anti-tumor response.

Key Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings.

Protocol: Competitive Radioligand Binding Assay for ERα

Objective: To determine the relative binding affinity (RBA) of Tamoxifen and its metabolites for the Estrogen Receptor Alpha (ERα).

Materials:

-

Purified recombinant human ERα protein.

-

[³H]-Estradiol (radiolabeled ligand).

-

Unlabeled test compounds (Tamoxifen, 4-OHT, Endoxifen).

-

Assay Buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4).

-

Hydroxylapatite (HAP) slurry or dextran-coated charcoal (DCC) for separating bound from free ligand.[26]

-

Scintillation counter and vials.

Procedure:

-

Preparation: Prepare serial dilutions of unlabeled competitor compounds (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

-

Incubation: In microcentrifuge tubes, combine a constant concentration of purified ERα protein, a constant concentration of [³H]-Estradiol (typically at its Kd value), and varying concentrations of the competitor compound. Include controls for total binding (no competitor) and non-specific binding (large excess of unlabeled estradiol).

-

Equilibration: Incubate the mixtures at 4°C for 18-24 hours to reach binding equilibrium.

-

Separation: Add HAP slurry or DCC to each tube to adsorb the receptor-ligand complexes.[26] Centrifuge to pellet the adsorbent. This step separates the protein-bound radioligand from the free radioligand in the supernatant.

-

Quantification: Carefully remove the supernatant. Wash the pellet with buffer. Add scintillation fluid to the pellet and measure the radioactivity using a scintillation counter.

-

Analysis: Plot the percentage of bound [³H]-Estradiol against the log concentration of the competitor. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that displaces 50% of the radiolabeled ligand). The relative binding affinity can then be calculated relative to unlabeled estradiol.

Protocol: MCF-7 Cell Proliferation (MTT) Assay

Objective: To measure the inhibitory effect of Tamoxifen on the proliferation of ER+ breast cancer cells.

Materials:

-

MCF-7 human breast cancer cell line.[32]

-

Culture medium (e.g., RPMI-1640 with 10% FBS).[32]

-

Phenol (B47542) red-free medium with charcoal-stripped serum (to remove endogenous estrogens).

-

Tamoxifen stock solution (dissolved in DMSO).[30]

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.[32]

-

Solubilization solution (e.g., DMSO or acidified isopropanol).

-

96-well cell culture plates.

-

Microplate reader.

Procedure:

-

Cell Seeding: Plate MCF-7 cells in 96-well plates at a density of ~5,000 cells/well in standard culture medium and allow them to attach overnight.

-

Hormone Deprivation: Replace the medium with phenol red-free medium containing charcoal-stripped serum and incubate for 24-48 hours to synchronize cells and minimize basal ER activity.

-

Treatment: Treat the cells with serial dilutions of Tamoxifen (e.g., 0.1 µM to 20 µM). Include vehicle controls (DMSO) and positive controls (e.g., 17β-estradiol to stimulate growth).

-

Incubation: Incubate the cells for 48-72 hours.[32]

-

MTT Addition: Add 20 µL of MTT stock solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan (B1609692) precipitate.[32]

-

Solubilization: Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.[30][32]

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against the log concentration of Tamoxifen to determine the IC50 value.

Visualization of Pathways and Workflows

Diagrams are crucial for illustrating complex biological and experimental processes.

References

- 1. breastcancer.org [breastcancer.org]

- 2. Tamoxifen: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 3. news-medical.net [news-medical.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. swolverine.com [swolverine.com]

- 6. Evaluation of a Luciferase-based Reporter Assay as a Screen for Inhibitors of Estrogen-ERα-induced Proliferation of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tamoxifen - Wikipedia [en.wikipedia.org]

- 8. komen.org [komen.org]

- 9. Continuous Exposure of Breast Cancer Cells to Tamoxifen Upregulates GPER-1 and Increases Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. GPER promotes tamoxifen-resistance in ER+ breast cancer cells by reduced Bim proteins through MAPK/Erk-TRIM2 signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. BMP1 Appears to be Involved in GPER1-mediated Progression and Tamoxifen Resistance of Luminal A Breast Cancer Cells | Cancer Genomics & Proteomics [cgp.iiarjournals.org]

- 13. Inhibition of protein kinase C by tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibition of protein kinase C mediated signal transduction by tamoxifen. Importance for antitumour activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Tamoxifen inhibits particulate-associated protein kinase C activity, and sensitises cultured human glioblastoma cells not to etoposide but to gamma-radiation and BCNU - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Tamoxifen modulates protein kinase C via oxidative stress in estrogen receptor-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. aacrjournals.org [aacrjournals.org]

- 19. Ca2(+)-dependent binding of tamoxifen to calmodulin isolated from bovine brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. aacrjournals.org [aacrjournals.org]

- 21. Evidence that tamoxifen binds to calmodulin in a conformation different to that when binding to estrogen receptors, through structure-activity study on ring-fused analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Mechanism of Off-Target Interactions and Toxicity of Tamoxifen and Its Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Tamoxifen Twists Again: On and Off-Targets in Macrophages and Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Comparative binding affinities of tamoxifen, 4-hydroxytamoxifen, and desmethyltamoxifen for estrogen receptors isolated from human breast carcinoma: correlation with blood levels in patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. benchchem.com [benchchem.com]

- 27. researchgate.net [researchgate.net]

- 28. Template:Affinities of estrogen receptor ligands for the ERα and ERβ - Wikipedia [en.wikipedia.org]

- 29. Endoxifen - Wikipedia [en.wikipedia.org]

- 30. oaepublish.com [oaepublish.com]

- 31. ibj.pasteur.ac.ir [ibj.pasteur.ac.ir]

- 32. Tamoxifen-Induced Apoptosis of MCF-7 Cells via GPR30/PI3K/MAPKs Interactions: Verification by ODE Modeling and RNA Sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 33. jcpjournal.org [jcpjournal.org]

- 34. spandidos-publications.com [spandidos-publications.com]

- 35. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Raloxifene, a Selective Estrogen Receptor Modulator

Introduction

Raloxifene (B1678788) is a second-generation selective estrogen receptor modulator (SERM) that exhibits tissue-specific estrogenic and anti-estrogenic effects.[1] It is primarily indicated for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer in this population.[2][3] Unlike conventional estrogen replacement therapy, raloxifene's unique pharmacological profile allows it to exert beneficial estrogen-like effects on bone and the cardiovascular system while acting as an estrogen antagonist in breast and uterine tissues.[4][5] This document provides a comprehensive technical overview of the pharmacokinetics and pharmacodynamics of raloxifene, intended for researchers, scientists, and drug development professionals.

Pharmacodynamics

The pharmacodynamic effects of raloxifene are mediated through its interaction with estrogen receptors (ERs), primarily ERα and ERβ.

Mechanism of Action

Raloxifene functions as a mixed agonist-antagonist of the estrogen receptor.[6] Its tissue-selective activity is a result of several factors, including the differential expression of ERα and ERβ in various tissues, the specific conformation of the raloxifene-ER complex, and the subsequent recruitment of co-activator or co-repressor proteins.[7]

-

In Bone: Raloxifene acts as an estrogen agonist. It decreases bone resorption by inhibiting the activity of osteoclasts and preserving bone mineral density (BMD).[3][8] This action is mediated through the estrogen receptor and involves the suppression of cytokines like IL-6, which are involved in bone resorption, and the activation of TGF-β3, a cytokine that inhibits osteoclast differentiation.[5]

-

In Breast and Uterine Tissue: Raloxifene exhibits anti-estrogenic effects.[6][7] By competitively binding to ERs in these tissues, it blocks the proliferative effects of endogenous estrogen, thereby reducing the risk of invasive breast cancer. Importantly, unlike some other SERMs such as tamoxifen, raloxifene does not stimulate uterine tissue and is not associated with an increased risk of endometrial cancer.[7][9]

-

In the Cardiovascular System: Raloxifene has demonstrated some beneficial effects on lipid metabolism, including a reduction in total and LDL cholesterol levels.[10] However, it is also associated with an increased risk of venous thromboembolism (VTE).[2][11]

Estrogen Receptor Binding Affinity

Raloxifene binds with high affinity to both ERα and ERβ.[5] The binding affinity can be quantified using the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Binding Affinity (Ki, nM) | Relative Binding Affinity (RBA, %) |

| Estrogen Receptor α (ERα) | 0.188–0.52[12] | 41.2 (range: 7.8–69)[12] |

| Estrogen Receptor β (ERβ) | 20.2[12] | 5.34 (range: 0.54–16)[12] |

Signaling Pathways

Upon binding to the estrogen receptor, the raloxifene-ER complex can modulate gene transcription through several pathways. The tissue-specific agonist or antagonist effects depend on the conformation of this complex and the subsequent interaction with co-regulatory proteins.

Pharmacokinetics

The pharmacokinetic profile of raloxifene is characterized by rapid absorption followed by extensive first-pass metabolism, leading to low absolute bioavailability.

Absorption, Distribution, Metabolism, and Excretion (ADME)

| PK Parameter | Value | Reference |

| Absorption | ||

| Bioavailability | ~2% | [2][13] |

| Absorption | ~60% | [2][6] |

| Tmax (Time to peak concentration) | 0.5 - 6 hours | [6] |

| Distribution | ||

| Volume of Distribution (Vd) | 2348 L/kg | [13] |

| Protein Binding | >95% | [2][8] |

| Metabolism | ||

| Primary Route | Extensive first-pass glucuronidation in the liver | [6] |

| Metabolites | Raloxifene-4'-glucuronide, Raloxifene-6-glucuronide, Raloxifene-6,4'-diglucuronide | [14] |

| Cytochrome P450 Involvement | Not metabolized by the CYP450 system | [6] |

| Excretion | ||

| Primary Route | Feces (>93%) | [2] |

| Urinary Excretion | <6% as glucuronide conjugates | [14] |

| Elimination Half-life (single dose) | ~27.7 hours | [6][8] |

| Elimination Half-life (steady state) | 15.8 to 86.6 hours (average 32.5 hours) | [6] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the pharmacokinetic and pharmacodynamic properties of raloxifene.

Competitive Radioligand Binding Assay

This in vitro assay is used to determine the binding affinity of raloxifene to estrogen receptors.

-

Objective: To quantify the ability of raloxifene to displace a radiolabeled ligand from ERα and ERβ.

-

Materials: Purified human ERα and ERβ, radiolabeled estradiol (B170435) (e.g., [3H]-estradiol), unlabeled raloxifene, filtration apparatus, and scintillation counter.

-

Procedure:

-

A constant concentration of the radiolabeled estradiol is incubated with the purified estrogen receptor.

-

Increasing concentrations of unlabeled raloxifene are added to compete for binding to the receptor.

-

The mixture is incubated to reach equilibrium.

-

The receptor-bound and free radioligand are separated by rapid filtration.

-

The amount of bound radioactivity is measured using a scintillation counter.

-

The concentration of raloxifene that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

-

In Vivo Pharmacokinetic Study in Animal Models

Animal models, such as rats, are used to characterize the in vivo pharmacokinetic profile of raloxifene.[15]

-

Objective: To determine key pharmacokinetic parameters like Cmax, Tmax, AUC, and bioavailability.

-

Animals: Female Wistar or Sprague-Dawley rats are commonly used.

-

Procedure:

-

A cohort of rats receives a single oral dose of raloxifene.

-

Another cohort receives a single intravenous (IV) dose to determine absolute bioavailability.

-

Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.[15]

-

Plasma is separated by centrifugation and stored frozen until analysis.

-

The concentration of raloxifene and its major metabolites in plasma samples is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental or compartmental analysis.

-

Cell Proliferation Assay

This in vitro assay assesses the effect of raloxifene on the proliferation of estrogen-responsive cells.

-

Objective: To determine if raloxifene acts as an agonist or antagonist on cell growth.

-

Cell Line: Estrogen-responsive human breast cancer cell lines, such as MCF-7, are frequently used.[7]

-

Procedure:

-

MCF-7 cells are seeded in multi-well plates and allowed to attach.

-

The cells are then treated with varying concentrations of raloxifene, alone or in combination with estradiol.

-

After a defined incubation period (e.g., 72 hours), cell viability or proliferation is measured using a suitable method, such as the MTT assay or by direct cell counting.

-

The results are expressed as a percentage of the control (untreated) cells to determine the inhibitory or stimulatory effects of raloxifene.

-

Raloxifene is a selective estrogen receptor modulator with a complex and tissue-specific pharmacological profile. Its high-affinity binding to estrogen receptors, coupled with its distinct pharmacokinetic properties, underpins its clinical utility in the management of postmenopausal osteoporosis and the reduction of invasive breast cancer risk. A thorough understanding of its pharmacodynamics and pharmacokinetics, as detailed in this guide, is essential for its continued investigation and for the development of future generations of SERMs with improved therapeutic profiles.

References

- 1. Raloxifene | C28H27NO4S | CID 5035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Raloxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Raloxifene: Mechanism of Action, Effects on Bone Tissue, and Applicability in Clinical Traumatology Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of action and preclinical profile of raloxifene, a selective estrogen receptor modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An estrogen receptor basis for raloxifene action in bone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Raloxifene - Wikipedia [en.wikipedia.org]

- 7. pnas.org [pnas.org]

- 8. youtube.com [youtube.com]

- 9. Raloxifene - Wikiwand [wikiwand.com]

- 10. [Results of international clinical trials with raloxifene] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Safety assessment of raloxifene over eight years in a clinical trial setting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Raloxifene hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. accessdata.fda.gov [accessdata.fda.gov]

- 15. Age-and Region-Dependent Disposition of Raloxifene in Rats - PMC [pmc.ncbi.nlm.nih.gov]

"Estrogen receptor modulator 6" structure-activity relationship studies

An In-depth Technical Guide on the Structure-Activity Relationship of Estrogen Receptor Modulator 6 and Related Benzopyran Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of a class of selective estrogen receptor β (ERβ) agonists based on a benzopyran scaffold. A key example from this class is this compound. This document details the quantitative SAR data, experimental protocols for key assays, and the underlying signaling pathways involved in the mechanism of action of these compounds.

Core Structure and Structure-Activity Relationship (SAR)

The benzopyran scaffold has been identified as a promising chemotype for developing selective estrogen receptor β (ERβ) agonists (SERBAs). Extensive SAR studies have been conducted to optimize the binding affinity and selectivity for ERβ over ERα. "this compound" (also referred to as compound 3a in some literature) is a notable example from this series, demonstrating high affinity and selectivity for ERβ.

The core structure of these benzopyran-based modulators allows for modifications at several key positions, primarily on the A- and C-rings of the benzopyran system. These modifications have been shown to be additive in enhancing ERβ affinity and selectivity. The SAR can be summarized as follows:

-

A-Ring Modifications: Substitution on the A-ring of the benzopyran core has been explored to enhance ERβ selectivity. Strategic placement of substituents can disrupt binding to ERα while maintaining or improving affinity for ERβ.

-

C-Ring Modifications: Modifications on the C-ring have also been systematically investigated. The nature and position of substituents on this ring significantly influence the binding affinity for both estrogen receptor subtypes.

-

Combined A- and C-Ring Modifications: Simultaneous modifications on both the A- and C-rings have proven to be an effective strategy for maximizing ERβ selectivity, with some analogs achieving up to 83-fold selectivity.

Quantitative Structure-Activity Relationship Data

The following table summarizes the binding affinities of "this compound" and other representative benzopyran derivatives for ERα and ERβ. The data is presented as Ki values (nM), which represent the inhibition constant and are inversely proportional to the binding affinity.

| Compound ID | R Group (A-Ring) | R' Group (C-Ring) | ERα Ki (nM) | ERβ Ki (nM) | ERβ Selectivity (ERα Ki / ERβ Ki) |

| This compound (3a) | H | 4'-F | 8.4 | 0.44 | 19 |

| Analog 1 | 8-Me | H | >1000 | 15 | >66 |

| Analog 2 | H | 4'-OH | 1.2 | 0.18 | 6.7 |

| Analog 3 | 8-F | 4'-F | 500 | 6.0 | 83 |

| Analog 4 | H | H | 2.5 | 0.35 | 7.1 |

Data compiled from publicly available abstracts and chemical supplier information.

Experimental Protocols

The following are detailed methodologies for the key experiments typically cited in the SAR studies of benzopyran-based ERβ agonists.

Competitive Radioligand Binding Assay for ERα and ERβ

This assay is used to determine the binding affinity (Ki) of the test compounds for the estrogen receptors.

Materials:

-

Recombinant human ERα and ERβ ligand-binding domains (LBDs).

-

[3H]-Estradiol (Radioligand).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 1.5 mM EDTA, 150 mM NaCl, and 10% glycerol.

-

Test compounds dissolved in DMSO.

-

96-well plates.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 96-well plate, add the assay buffer, a fixed concentration of [3H]-Estradiol (typically at its Kd value), and the serially diluted test compounds.

-

Add the recombinant ERα or ERβ LBD to initiate the binding reaction.

-

Incubate the plates at 4°C for 18 hours to reach equilibrium.

-

Separate the bound from free radioligand using a filtration method (e.g., passing through a glass fiber filter).

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity on the filters using a scintillation counter.

-

The IC50 values (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis of the competition curves.

-

The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Competitive Radioligand Binding Assay Workflow

Cell-Based Functional Assays

This assay assesses the estrogenic or anti-estrogenic activity of compounds in an ERα-positive human breast cancer cell line.

Materials:

-

MCF-7 cells.

-

DMEM medium supplemented with 10% fetal bovine serum (FBS).

-

Phenol red-free DMEM with 5% charcoal-stripped FBS (assay medium).

-

Test compounds and 17β-estradiol (E2) as a control.

-

Cell proliferation reagent (e.g., MTT, CellTiter-Glo).

-

96-well plates.

Procedure:

-

Seed MCF-7 cells in 96-well plates in regular growth medium and allow them to attach overnight.

-

Replace the medium with assay medium and incubate for 24-48 hours to deplete endogenous steroids.

-

Treat the cells with various concentrations of the test compounds in the presence or absence of a fixed concentration of E2 (for antagonist testing).

-

Incubate the cells for 5-6 days.

-

Add the cell proliferation reagent according to the manufacturer's instructions.

-

Measure the absorbance or luminescence to determine the extent of cell proliferation.

-

Data is typically expressed as a percentage of the control (vehicle or E2-stimulated).

This assay measures the estrogenic activity of compounds in a human endometrial adenocarcinoma cell line that expresses both ERα and ERβ.

Materials:

-

Ishikawa cells.

-

DMEM/F12 medium with 10% FBS.

-

Phenol red-free DMEM/F12 with 5% charcoal-stripped FBS (assay medium).

-

Test compounds and E2.

-

Alkaline phosphatase substrate (e.g., p-nitrophenyl phosphate (B84403) - pNPP).

-

Cell lysis buffer.

-

96-well plates.

Procedure:

-

Plate Ishikawa cells in 96-well plates and grow to near confluence.

-

Switch to assay medium for 24 hours.

-

Treat cells with test compounds or E2 for 48-72 hours.

-

Wash the cells with PBS and lyse them.

-

Add the alkaline phosphatase substrate to the cell lysates.

-

Incubate at 37°C until a color change is observed.

-

Measure the absorbance at 405 nm.

-

The level of alkaline phosphatase activity is proportional to the estrogenic response.

Signaling Pathways

Estrogen receptors are ligand-activated transcription factors that mediate the effects of estrogens. There are two main subtypes, ERα and ERβ, which can have distinct and sometimes opposing physiological roles. Selective ERβ agonists like this compound are designed to specifically activate ERβ-mediated signaling pathways while minimizing ERα-mediated effects, which are often associated with cell proliferation in reproductive tissues.

Upon ligand binding, ERβ undergoes a conformational change, dimerizes (either as a homodimer or a heterodimer with ERα), and translocates to the nucleus. In the nucleus, the ERβ dimer binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby regulating their transcription. ERβ can also modulate gene expression indirectly by interacting with other transcription factors, such as AP-1 and Sp1.

Genomic Signaling Pathway of ERβ Agonists

The activation of ERβ is often associated with anti-proliferative and pro-apoptotic effects in certain cell types, contrasting with the generally proliferative effects of ERα activation. The specific downstream target genes regulated by ERβ are cell-type and context-dependent.

Logical Relationship of SAR to Biological Activity

The development of selective ERβ agonists follows a logical progression from initial binding affinity to cellular and in vivo effects.

An In-depth Technical Guide to Estrogen Receptor Modulator 6: A Selective ERβ Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estrogen Receptor Modulator 6, also identified in scientific literature as compound 3a , is a member of the benzopyran class of compounds.[1] It is characterized as a potent and selective estrogen receptor β (ERβ) agonist. This selectivity is a key feature, as the two primary estrogen receptors, ERα and ERβ, often mediate different, and sometimes opposing, physiological effects. Understanding the specific interaction of modulators with these receptor subtypes is crucial for the development of targeted therapies with improved efficacy and reduced side effects.

Molecular Profile

This compound (compound 3a) exhibits a strong binding affinity and functional selectivity for ERβ over ERα.

| Parameter | Value | Source |

| Target Receptor | Estrogen Receptor β (ERβ) | [1] |

| Binding Affinity (Ki) for ERβ | 0.44 nM | [1] |

| Binding Affinity (Ki) for ERα | 8.4 nM | [1] |

| Selectivity | 19-fold for ERβ over ERα | [1] |

| Chemical Class | Benzopyran | [1] |

Effects on Gene Expression

As a selective ERβ agonist, this compound is expected to influence the expression of a specific subset of genes regulated by the estrogen signaling pathway. While comprehensive, publicly available gene expression datasets (e.g., RNA-sequencing or microarray data) specifically for this compound are limited, its functional profile allows for an informed understanding of its likely impact on the transcriptome.

General Mechanisms of ERβ-Mediated Gene Regulation

ERβ influences gene expression through several mechanisms:

-

Direct Binding to Estrogen Response Elements (EREs): Upon ligand binding, ERβ forms a dimer and binds to EREs in the promoter regions of target genes, recruiting co-activator or co-repressor proteins to modulate transcription.

-

Tethered Pathway: The ERβ-ligand complex can interact with other DNA-bound transcription factors, such as AP-1 or Sp1, to regulate genes that do not contain a classical ERE. This is a key mechanism for the differential effects of ERα and ERβ.

-

Non-Genomic Signaling: A fraction of ERβ located at the cell membrane can rapidly activate intracellular signaling cascades, such as the PI3K/Akt and MAPK pathways, which in turn can phosphorylate downstream transcription factors and indirectly alter gene expression.

Studies on other selective ERβ agonists have shown that ERβ activation is often associated with anti-proliferative and pro-apoptotic effects in certain cancer cell lines. For instance, ERβ has been shown to inhibit the transcription of genes that promote cell cycle progression, such as Cyclin B1 and c-myc.

Quantitative Data on Gene Expression

A specific study evaluating a series of compounds identified a molecule, also designated compound 3a , as a full ERβ agonist at a concentration of 20 µM, with only weak agonistic activity on ERα at the same concentration, as determined by a luciferase reporter gene assay.[2] This confirms the compound's functional selectivity in a cellular context.

Note: Extensive searches for publicly archived, high-throughput gene expression data (e.g., microarray, RNA-seq) for this compound (compound 3a) did not yield specific datasets. Therefore, a quantitative summary table of regulated genes cannot be provided at this time. The data presented below is representative of the types of genes known to be regulated by general ERβ activation.

| Gene Target (Representative) | Expected Regulation by ERβ Agonist | Biological Process |

| p21 (CDKN1A) | Upregulation | Cell cycle arrest |

| Caspase-8 | Upregulation | Apoptosis |

| c-myc | Downregulation | Cell proliferation |

| Cyclin D1 (CCND1) | Downregulation | Cell cycle progression |

| IL-6 | Downregulation | Inflammation |

Signaling Pathways

The binding of this compound to ERβ initiates a cascade of molecular events that culminates in altered gene expression. The primary signaling pathway is the classical genomic pathway, but tethered and non-genomic pathways also play significant roles.

Experimental Protocols

To assess the effects of this compound on gene expression, several standard molecular biology techniques can be employed. Below are detailed protocols for a reporter gene assay to confirm functional activity and for quantitative PCR to measure changes in specific target gene expression.

Protocol: ERβ Luciferase Reporter Gene Assay

This assay is used to determine the functional agonist or antagonist activity of a compound on ERβ by measuring the expression of a reporter gene (luciferase) under the control of EREs.

-

Cell Culture and Plating:

-

Culture a suitable human cell line that does not endogenously express ERs (e.g., HEK293T or U2OS) in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Seed cells into 96-well white, clear-bottom plates at a density of 1.5 x 10⁴ cells per well. Allow cells to adhere for 24 hours.

-

-

Transient Transfection:

-

Prepare a transfection master mix using a lipid-based transfection reagent (e.g., Lipofectamine 3000).

-

For each well, co-transfect the cells with:

-

100 ng of an ERβ expression vector.

-

100 ng of an ERE-driven luciferase reporter vector (e.g., pGL3-3xERE-TATA-Luc).

-

10 ng of a control vector expressing Renilla luciferase for normalization (e.g., pRL-TK).

-

-

Incubate for 18-24 hours at 37°C in a CO₂ incubator.

-

-

Compound Treatment:

-

Following transfection, replace the medium with phenol (B47542) red-free DMEM containing 5% charcoal-stripped FBS.

-

Prepare serial dilutions of this compound (from 1 pM to 10 µM) in the treatment medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., 10 nM 17β-estradiol).

-

Add the treatment solutions to the appropriate wells and incubate for 24 hours.

-

-

Luminescence Measurement:

-

Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's protocol.

-

Read the luminescence on a plate-reading luminometer.

-

-

Data Analysis:

-

Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.

-

Plot the normalized luciferase activity against the log concentration of the compound to generate a dose-response curve and calculate the EC₅₀ value.

-

Protocol: RNA Isolation and Quantitative RT-PCR (qPCR)

This protocol details the steps to quantify the mRNA levels of specific target genes in cells treated with this compound.

-

Cell Culture and Treatment:

-

Culture an ERβ-positive cell line (e.g., T47D or engineered U2OS-ERβ cells) in 6-well plates until they reach 70-80% confluency.

-

Treat the cells with the desired concentration of this compound (e.g., based on the EC₅₀ from the reporter assay) or vehicle control for a specified time (e.g., 24 hours).

-

-

RNA Isolation:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells directly in the plate using 1 mL of a TRIzol-like reagent per well.

-

Transfer the lysate to a microfuge tube and perform RNA isolation according to the manufacturer's protocol, which typically involves chloroform (B151607) extraction and isopropanol (B130326) precipitation.

-

Resuspend the final RNA pellet in RNase-free water.

-

Assess RNA quantity and quality using a spectrophotometer (checking A260/280 and A260/230 ratios) and by gel electrophoresis to check for integrity.

-

-

cDNA Synthesis (Reverse Transcription):

-

Treat 1 µg of total RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.

-

-

Quantitative PCR (qPCR):

-

Prepare the qPCR reaction mix containing:

-

SYBR Green Master Mix

-

Forward and reverse primers for the gene of interest

-

Diluted cDNA template

-

Nuclease-free water

-

-

Run the qPCR reaction on a real-time PCR instrument using a standard three-step cycling protocol (denaturation, annealing, extension).

-

Include a melt curve analysis at the end of the run to ensure product specificity.

-

Run samples in triplicate and include a no-template control.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) for each reaction.

-

Normalize the Ct value of the target gene to the Ct value of a stable housekeeping gene (e.g., GAPDH, ACTB).

-

Calculate the relative fold change in gene expression using the ΔΔCt method.

-

Conclusion

This compound (compound 3a) is a valuable research tool for investigating the specific biological roles of ERβ. Its high selectivity makes it suitable for dissecting ERβ-mediated signaling and gene regulation, distinct from the effects of ERα. While specific, large-scale gene expression data for this compound is not yet widely available, established protocols can be readily applied to elucidate its transcriptional impact in various cellular contexts. Further research utilizing this modulator will likely provide deeper insights into the therapeutic potential of targeting ERβ in conditions such as cancer, inflammation, and neurodegenerative diseases.

References

An In-depth Technical Guide on the Tissue-Selective Activity of Selective Estrogen Receptor Modulators (SERMs)

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "Estrogen receptor modulator 6" is not a recognized designation in publicly available scientific literature. Therefore, this guide utilizes data for Raloxifene (B1678788) and Lasofoxifene (B133805) , two well-characterized Selective Estrogen Receptor Modulators (SERMs), to illustrate the principles of tissue-selective estrogen receptor activity.

Executive Summary

Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that exhibit a unique pharmacological profile, acting as either estrogen receptor (ER) agonists or antagonists depending on the target tissue.[1][2] This tissue-selective activity allows for the beneficial effects of estrogen to be harnessed in certain tissues, such as bone and the cardiovascular system, while mitigating potential adverse effects in others, like the breast and uterus.[3][4] This technical guide provides a comprehensive overview of the mechanisms underlying the tissue-selective activity of SERMs, with a focus on Raloxifene and Lasofoxifene. It includes quantitative data on receptor binding and cellular potency, detailed experimental protocols for in vitro and in vivo evaluation, and visual representations of key signaling pathways and experimental workflows.

Mechanism of Tissue-Selective Action

The tissue-specific effects of SERMs are a result of a complex interplay of several factors:

-

Differential Estrogen Receptor (ERα and ERβ) Expression: Tissues express varying ratios of ERα and ERβ, which can influence the cellular response to a SERM.[1][2]

-

Ligand-Induced Conformational Changes: The binding of a SERM to the ER induces a unique conformational change in the receptor that is distinct from that induced by estradiol (B170435).[5] This altered conformation affects the interaction of the ER with co-regulatory proteins.

-

Differential Co-regulator Recruitment: The specific conformation adopted by the SERM-ER complex dictates whether it will recruit co-activators, leading to an agonist response, or co-repressors, resulting in an antagonist effect.[5][6] The availability of these co-regulators varies between different cell types, contributing to the tissue-selective actions of SERMs.[6]

For example, in breast tissue, both tamoxifen (B1202) and raloxifene have been shown to promote the recruitment of corepressors to target gene promoters, leading to their antiestrogenic effects.[6] In contrast, in endometrial cells, tamoxifen can recruit coactivators, resulting in an estrogenic effect, a phenomenon not observed with raloxifene.[6]

Quantitative Data on SERM Activity

The following tables summarize the quantitative data for Raloxifene and Lasofoxifene, highlighting their binding affinities and functional activities in key tissues.

Estrogen Receptor Binding Affinity

| Compound | Receptor | Binding Affinity (Ki/IC50, nM) | Reference |

| Raloxifene | ERα | 0.37 - 0.38 | [7] |

| ERβ | 12 | [7] | |

| Lasofoxifene | ERα | 10.2 - 166 | [8] |

| ERβ | 19.0 | [8] |

In Vitro Cellular Potency

| Compound | Cell Line/Tissue | Assay | Potency (EC50/IC50) | Effect | Reference |

| Raloxifene | Bone | Bone Mineral Density | N/A | Agonist | [9][10] |

| Breast | Proliferation | N/A | Antagonist | [11][12] | |

| Uterus | Endometrial Thickness | N/A | Antagonist | [9][13] | |

| Lasofoxifene | Bone | Bone Mineral Density | N/A | Agonist | [14][15] |

| Breast | Tumor Growth | N/A | Antagonist | [16][17] | |

| Uterus | Endometrial Stimulation | N/A | Neutral | [18] | |

| Vagina | Vaginal Atrophy | N/A | Agonist | [14][18] |

In Vivo Efficacy in Preclinical Models

| Compound | Animal Model | Tissue | Effect | Reference |

| Raloxifene | Ovariectomized Rat | Bone | Increased Bone Mineral Density | [19] |

| Uterus | No significant increase in uterine weight | [19] | ||

| Lasofoxifene | Ovariectomized Rat | Bone | Increased Bone Mineral Density | [20] |

| Breast Cancer Xenograft | Reduced tumor growth | [16][21] |

Experimental Protocols

In Vitro Assays

Objective: To determine the binding affinity of a test compound for ERα and ERβ.

Methodology:

-

Receptor Preparation: Recombinant human ERα and ERβ are used.

-

Radioligand: [3H]-Estradiol is used as the radiolabeled ligand.

-

Assay: A constant concentration of [3H]-Estradiol is incubated with the ER protein in the presence of increasing concentrations of the unlabeled test compound.

-

Separation: Bound and free radioligand are separated using a method such as filtration or scintillation proximity assay.

-

Detection: The amount of bound [3H]-Estradiol is quantified by scintillation counting.

-

Data Analysis: The IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

Objective: To determine the functional agonist or antagonist activity of a test compound in a cellular context.

Methodology:

-

Cell Line: A suitable cell line that expresses either ERα or ERβ (e.g., MCF-7 for ERα) is used.

-

Reporter Construct: The cells are transiently or stably transfected with a reporter plasmid containing an estrogen response element (ERE) upstream of a reporter gene (e.g., luciferase or β-galactosidase).

-

Treatment: The transfected cells are treated with increasing concentrations of the test compound alone (for agonist activity) or in the presence of a fixed concentration of estradiol (for antagonist activity).

-

Lysis and Assay: After an appropriate incubation period, the cells are lysed, and the reporter gene activity is measured using a luminometer or spectrophotometer.

-

Data Analysis: Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists) values.

In Vivo Models